molecular formula C17H23BN2O4 B567224 N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide CAS No. 1218791-33-3

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Cat. No.: B567224
CAS No.: 1218791-33-3
M. Wt: 330.191
InChI Key: BKLJRACQSRDTRR-UHFFFAOYSA-N
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Description

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a chemical compound with the molecular formula C17H23BN2O4 and a molecular weight of 330.19 g/mol . This compound is notable for its boronic ester group, which is often utilized in various organic synthesis reactions, particularly in the field of medicinal chemistry.

Mechanism of Action

Target of Action

Boronic acid derivatives are often used in suzuki-miyaura coupling reactions , suggesting that this compound may interact with various organic substrates in synthetic chemistry applications.

Mode of Action

It’s known that boronic acids and their derivatives, such as this compound, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a transition metal catalyst, typically palladium. This complex then undergoes transmetallation with an organic halide or triflate to form a new carbon-carbon bond .

Biochemical Pathways

In the context of synthetic chemistry, the compound likely participates in the formation of carbon-carbon bonds via suzuki-miyaura coupling, which can be a key step in the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrates used in the reaction.

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These can include temperature, pH, the presence of a suitable catalyst, and the specific substrates used in the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide typically involves the reaction of 4-acetamido-3-iodophenylboronic acid with pinacol in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is unique due to its combination of an acetamido group and a boronic ester group, which provides it with distinct reactivity and versatility in organic synthesis. This makes it particularly valuable in the development of complex molecules and materials .

Properties

IUPAC Name

N-[4-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O4/c1-7-15(22)20-12-8-9-14(19-11(2)21)13(10-12)18-23-16(3,4)17(5,6)24-18/h7-10H,1H2,2-6H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLJRACQSRDTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C=C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675352
Record name N-[4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-33-3
Record name N-[4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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